![molecular formula C15H19BO2 B13256659 4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13256659.png)
4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring with a phenyl group substituted at the 2-position. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 3-(prop-1-yn-1-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:
3-(prop-1-yn-1-yl)phenylboronic acid+pinacol→this compound
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura reaction, where it couples with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Hydroboration Catalysts: Such as rhodium or iridium complexes.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura reactions.
Organoboron Intermediates: From hydroboration reactions.
Boronic Acids and Esters: From oxidation reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Utilized in the development of probes and sensors for biological studies.
Catalysis: Acts as a reagent in various catalytic processes to form complex molecules.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent. In cross-coupling reactions, the boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the organic group to the halide partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetallation and reductive elimination to yield the final product.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Isopropenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the prop-1-yn-1-yl group enhances its utility in forming carbon-carbon bonds, making it a valuable reagent in synthetic organic chemistry.
Properties
Molecular Formula |
C15H19BO2 |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-prop-1-ynylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO2/c1-6-8-12-9-7-10-13(11-12)16-17-14(2,3)15(4,5)18-16/h7,9-11H,1-5H3 |
InChI Key |
OBAOIKKPQFTEDZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



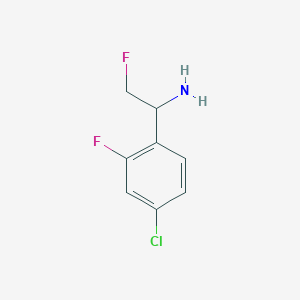
![Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13256609.png)
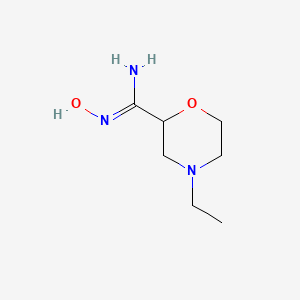

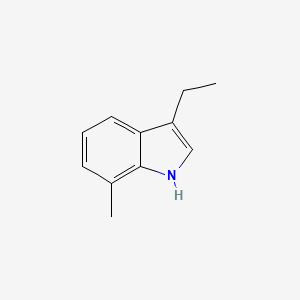
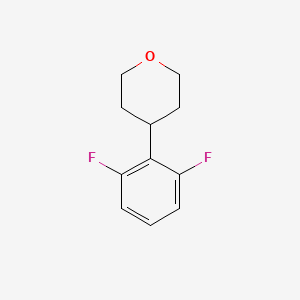
![1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride](/img/structure/B13256629.png)
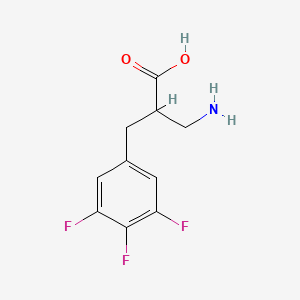
![4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13256641.png)
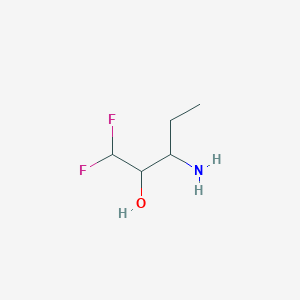
![4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13256652.png)
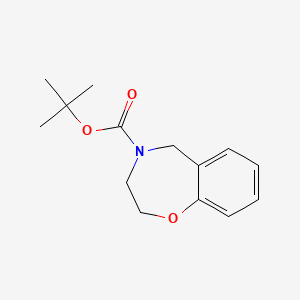
![3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13256669.png)
